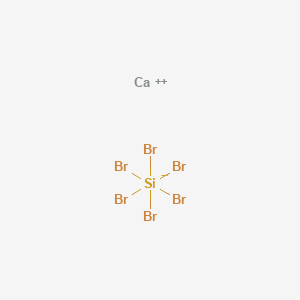

Calcium hexabromosilicate(2-)

Description

Calcium hexabromosilicate(2-) (CAS: 97158-17-3) is an inorganic compound presumed to consist of a calcium cation (Ca²⁺) and a hexabromosilicate anion (SiBr₆²⁻). Calcium-based compounds like calcium gluconate (CAS: 299-28-5) are well-documented in industrial and medical applications, but calcium hexabromosilicate(2-) remains less characterized in open literature .

Properties

CAS No. |

97158-17-3 |

|---|---|

Molecular Formula |

Br6CaSi |

Molecular Weight |

547.6 g/mol |

IUPAC Name |

calcium;hexabromosilicon(2-) |

InChI |

InChI=1S/Br6Si.Ca/c1-7(2,3,4,5)6;/q-2;+2 |

InChI Key |

NXECMOZIKJGHJS-UHFFFAOYSA-N |

Canonical SMILES |

[Si-2](Br)(Br)(Br)(Br)(Br)Br.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium hexabromosilicate(2-) can be synthesized through various methods. One common approach involves the reaction of calcium bromide with silicon tetrabromide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

[ \text{CaBr}_2 + \text{SiBr}_4 \rightarrow \text{Ca[SiBr}_6\text{]} ]

The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of calcium hexabromosilicate(2-) often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Calcium hexabromosilicate(2-) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: Reduction reactions can convert calcium hexabromosilicate(2-) to lower oxidation state compounds.

Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with calcium hexabromosilicate(2-) include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and pressures .

Major Products Formed

The major products formed from reactions involving calcium hexabromosilicate(2-) depend on the specific reaction conditions. For example, oxidation reactions may yield calcium hexabromosilicate(4-), while substitution reactions can produce compounds like calcium hexachlorosilicate(2-) .

Scientific Research Applications

Calcium hexabromosilicate(2-) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of calcium hexabromosilicate(2-) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Compositional Differences

- Calcium Hexabromosilicate(2-) (CaSiBr₆): Hypothesized to feature a silicate core surrounded by six bromine atoms, forming a dianionic structure. This contrasts sharply with organic calcium salts like calcium gluconate (C₁₂H₂₂CaO₁₄), which contains a carbohydrate-derived anion .

- Brominated Aromatic Compounds: For example, 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS: 7312-10-9, C₉H₅BrO₂S) shares bromine substitution but lacks the silicate backbone and calcium ion, highlighting differences in inorganic vs. organic frameworks .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Functional and Application Differences

- Calcium Hexabromosilicate(2-): Potential applications in flame retardancy or material science due to bromine’s quenching effect on free radicals.

- Calcium Gluconate : Widely used in medicine for treating hypocalcemia and as a food additive due to its high solubility and biocompatibility .

- Brominated Organics : Compounds like 7-bromobenzo[b]thiophene-2-carboxylic acid are utilized in pharmaceutical intermediates or agrochemicals, leveraging bromine’s reactivity in cross-coupling reactions .

Biological Activity

Calcium hexabromosilicate(2-) is a compound that has garnered interest for its potential biological activities, particularly in the fields of biomaterials and medical applications. This article delves into its synthesis, characterization, and biological activity, including its effects on cell viability, antibacterial properties, and potential applications in tissue engineering.

Synthesis and Characterization

Calcium hexabromosilicate(2-) can be synthesized through various methods, including sol-gel processes and solid-state reactions. Characterization techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) are commonly employed to analyze the structural and morphological properties of the compound.

Table 1: Characterization Techniques

| Technique | Purpose |

|---|---|

| XRD | Determines crystal structure |

| FTIR | Identifies functional groups |

| SEM | Analyzes surface morphology |

Cell Viability

Research indicates that calcium hexabromosilicate(2-) exhibits varying effects on cell viability depending on concentration and exposure time. Studies using the MTT assay have shown that at lower concentrations, cell viability is maintained, while higher concentrations may induce cytotoxic effects.

- Case Study : In vitro studies demonstrated that cells exposed to a 25% concentration of calcium hexabromosilicate(2-) showed greater viability compared to those exposed to higher concentrations, suggesting a dose-dependent response .

Antibacterial Properties

The antibacterial activity of calcium hexabromosilicate(2-) has been attributed to the release of reactive oxygen species (ROS) upon contact with bacterial cells. These ROS can damage bacterial cell walls, leading to cell death.

- Research Findings : A study reported that calcium hexabromosilicate(2-) exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was enhanced in alkaline conditions, which are often present in biological environments .

Biocompatibility and Tissue Engineering Applications

The biocompatibility of calcium hexabromosilicate(2-) makes it a candidate for use in tissue engineering scaffolds. Its ability to support cell adhesion and proliferation is crucial for applications in bone regeneration.

- Findings : In simulated body fluid (SBF) tests, calcium hexabromosilicate(2-) demonstrated the formation of hydroxyapatite layers over time, indicating its potential as a bioactive material for bone repair .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Cell Viability | Dose-dependent; higher viability at lower concentrations |

| Antibacterial Activity | Effective against S. aureus and E. coli |

| Tissue Engineering | Promotes hydroxyapatite formation; supports cell adhesion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.